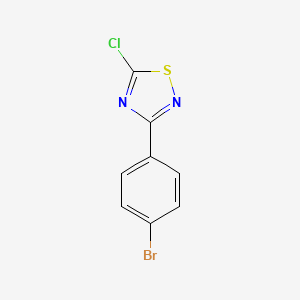

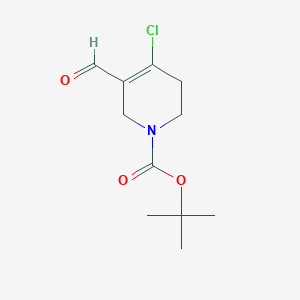

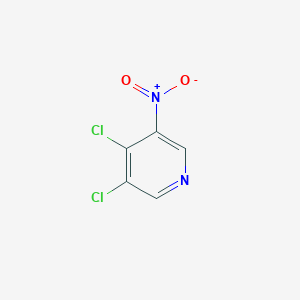

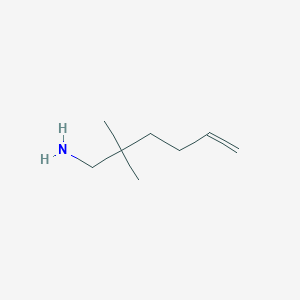

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

カタログ番号 B1279852

CAS番号:

446880-81-5

分子量: 301.14 g/mol

InChIキー: NLOUUZVEXCPGQL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine” is a chemical compound that belongs to the class of pyridines. Pyridines are six-membered heterocyclic compounds containing a nitrogen atom . They are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .科学的研究の応用

- Scientific Field: Medicinal and Pharmaceutical Chemistry

- Application Summary : This compound has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

- Methods of Application : The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine. This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results or Outcomes : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which may include “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The synthesis of these derivatives involves various chemical reactions, including vapor-phase reactions .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Application Summary : “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine” might be used in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions .

- Methods of Application : The synthesis involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results or Outcomes : The synthesis results in a series of novel pyridine derivatives with moderate to good yield .

Scientific Field: Agrochemical and Pharmaceutical Industries

Scientific Field: Organic Chemistry

- Application Summary : Pyridine derivatives, including “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, could be used in the development of new materials with unique properties .

- Methods of Application : The synthesis of these materials involves various chemical reactions, including vapor-phase reactions .

- Results or Outcomes : The development of these materials could lead to advances in various fields, including electronics, photonics, and energy storage .

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which may include “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, are used in the veterinary industry .

- Methods of Application : These compounds are used in the formulation of veterinary drugs .

- Results or Outcomes : Several TFMP derivatives have been granted market approval for use in veterinary medicine .

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which may include “2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine”, are used in the crop protection industry .

- Methods of Application : These compounds are used in the formulation of pesticides .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Scientific Field: Material Science

Scientific Field: Veterinary Medicine

Scientific Field: Crop Protection

特性

IUPAC Name |

2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOUUZVEXCPGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468016 |

Source

|

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine | |

CAS RN |

446880-81-5 |

Source

|

| Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Boc-4-(4-Bromophenyl)piperazine

352437-09-3

5-Hexen-1-amine, 2,2-dimethyl-

141511-50-4

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)